molecular formula C21H18N4OS2 B2839170 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone CAS No. 2034298-03-6

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

Cat. No. B2839170
CAS RN: 2034298-03-6
M. Wt: 406.52
InChI Key: DXNXGEQDUGRZMK-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C21H18N4OS2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Isomorphism

Research on isomorphous structures, such as those involving small heterocyclic analogues, shows the significance of studying the substitution rules like the chlorine-methyl (Cl-Me) exchange rule. These studies help in understanding the crystallography of complex molecules and their behaviors, which can be crucial in drug design and development (Rajni Swamy et al., 2013).

Synthesis and Antibacterial Activity

The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including characterizations by spectral and analytical data, underscore the chemical versatility and potential therapeutic applications of these compounds (Landage et al., 2019). These insights may guide research into related compounds for antibacterial properties.

Anticancer Applications

LFZ-4-46, a tetrahydroisoquinoline derivative, illustrates the potential anticancer applications of complex heterocyclic compounds. The study demonstrated significant inhibitory effects on the viability of cancer cells, mediated by DNA damage and cell cycle arrest mechanisms (Xu et al., 2021). This research suggests avenues for exploring similar compounds for therapeutic uses.

Spectral Characterization and DFT Studies

Investigations into novel compounds, such as those incorporating thiazol and thiophene moieties, have been characterized by UV, IR, NMR, and mass spectrometry, with structural optimizations provided by density functional theory (DFT) calculations. These studies offer a foundation for understanding the chemical reactivity, stability, and potential interactions of complex molecules (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-24-10-15(9-22-24)17-12-25(11-14-5-2-3-6-16(14)17)21(26)20-23-18(13-28-20)19-7-4-8-27-19/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNXGEQDUGRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.